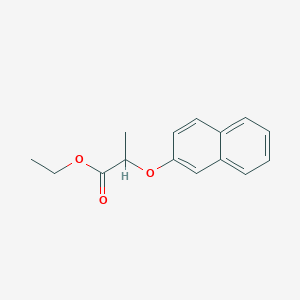

Ethyl 2-(2-naphthyloxy)propanoate

Description

Ethyl 2-(2-naphthyloxy)propanoate is an ester derivative of propanoic acid featuring a 2-naphthyloxy substituent at the α-position of the ester group. This compound belongs to a class of aryloxypropanoate esters, which are structurally characterized by an aromatic ether (aryloxy) group linked to a propanoate backbone.

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28g/mol |

IUPAC Name |

ethyl 2-naphthalen-2-yloxypropanoate |

InChI |

InChI=1S/C15H16O3/c1-3-17-15(16)11(2)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3 |

InChI Key |

VSAWAOOUWFMADO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)OC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-(2-naphthyloxy)propanoate shares structural similarities with several aryloxypropanoate esters, particularly those used as herbicides. Key analogues include:

*Presumed based on structural similarity to pharmacologically active esters. †Estimated using analogous naphthalene-containing compounds (e.g., 2-ethoxy-2-(naphthalen-1-yl)propanoic acid) . ‡Calculated from molecular formula.

Key Differences and Implications

Aromatic Substituent Effects: The 2-naphthyloxy group in Ethyl 2-(2-naphthyloxy)propanoate provides greater hydrophobicity (logP ~3.2) compared to phenyl-based analogues like fenoxaprop-ethyl (logP 3.8) but less than quinoxaline-containing quizalofop-P-ethyl (logP 4.1). This balance may enhance membrane permeability while reducing soil adsorption . The extended π-system of naphthalene could improve UV stability compared to phenyl or heteroaromatic groups, a critical factor in agrochemical durability .

Synthetic Pathways: Unlike fenoxaprop-ethyl and quizalofop-P-ethyl, which are synthesized via triflate intermediates (e.g., from naproxen derivatives), Ethyl 2-(2-naphthyloxy)propanoate may require regioselective coupling of 2-naphthol to ethyl 2-bromopropanoate .

Biological Activity: Herbicidal aryloxypropanoates (e.g., fenoxaprop-ethyl) inhibit acetyl-CoA carboxylase (ACCase).

Stability and Reactivity: Ethyl 2-(4-hydroxyphenoxy)propanoate exhibits high stability under storage conditions . The naphthyloxy variant likely shares this stability but may show reduced hydrolysis rates due to steric hindrance around the ester carbonyl.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 2-naphthol (1.0 equiv) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Ethyl 2-bromopropanoate (1.2 equiv) and potassium carbonate (2.0 equiv) are added, and the mixture is refluxed at 80–100°C for 12–24 hours. The base facilitates deprotonation of the phenol, enhancing nucleophilic attack. Post-reaction workup includes filtration to remove inorganic salts, solvent evaporation, and purification via column chromatography (hexane/ethyl acetate).

Key Data:

-

Purity : >95% (HPLC)

-

Side Products : Minor amounts of di-substituted byproducts (<5%).

This method is favored for its simplicity but requires careful control of stoichiometry to minimize over-alkylation.

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for coupling 2-naphthol with ethyl 2-hydroxypropanoate, avoiding harsh acidic or basic conditions. This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as coupling agents.

Protocol Details

2-Naphthol (1.0 equiv), ethyl 2-hydroxypropanoate (1.1 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are combined in tetrahydrofuran (THF) at 0°C under nitrogen. The reaction is warmed to room temperature and stirred for 6–8 hours. The Mitsunobu mechanism facilitates inversion of configuration at the hydroxypropanoate’s chiral center, ensuring stereochemical fidelity.

Key Data:

-

Stereoselectivity : >99% retention of configuration.

-

Limitations : High cost of reagents and sensitivity to moisture.

Acid-Catalyzed Esterification

Direct esterification of 2-(2-naphthyloxy)propanoic acid with ethanol under acidic conditions is a classical approach. This method is suitable for scalable production but requires efficient water removal to drive the equilibrium.

Experimental Procedure

2-(2-Naphthyloxy)propanoic acid (1.0 equiv) and ethanol (5.0 equiv) are refluxed in toluene with concentrated sulfuric acid (0.1 equiv) as a catalyst. A Dean-Stark trap is used to remove water over 8–12 hours. The crude product is washed with sodium bicarbonate and purified via recrystallization (petroleum ether/ethyl acetate).

Key Data:

-

Reaction Time : 12–18 hours.

-

Catalyst Efficiency : Trifluoromethanesulfonic acid (TfOH) reported to enhance yields to 80–85% under similar conditions.

Catalytic Hydroamination Approach

Adapted from methodologies for analogous esters, this route involves the hydroamination of ethyl acrylate with 2-naphthol derivatives. Trifluoromethanesulfonic acid (TfOH) catalyzes the addition of the naphthyloxy group to the α,β-unsaturated ester.

Synthesis Steps

Ethyl acrylate (1.5 equiv) and 2-naphthol (1.0 equiv) are combined in anhydrous ethanol under nitrogen. TfOH (10 mol%) is added, and the mixture is heated at 120–160°C for 16–20 hours. The high-temperature conditions favor Markovnikov addition, while the strong acid catalyst accelerates reaction kinetics.

Key Data:

-

Purity : 99% (HPLC) after recrystallization.

-

Advantages : Single-step synthesis, high atom economy.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Catalyst/Reagents | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 12–24 | K₂CO₃ | Simplicity, low cost |

| Mitsunobu Reaction | 70–85 | 6–8 | PPh₃, DEAD | Stereochemical control |

| Acid-Catalyzed Esterification | 60–70 | 12–18 | H₂SO₄ or TfOH | Scalability |

| Catalytic Hydroamination | 80–92 | 16–20 | TfOH | High yield, single-step synthesis |

Critical Parameters Influencing Yield

Solvent Selection

Temperature and Catalysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.